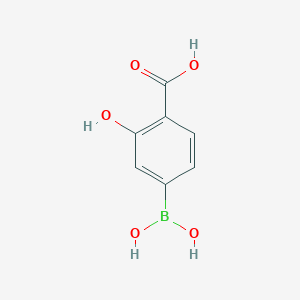
(S)-2-(4-Fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Fluorophenyl)propanal is an organic compound with the molecular formula C9H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a fluorine atom attached to a phenyl ring, which is connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)propanal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 4-fluoroacetophenone with a chiral borane complex can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor ketone to the desired aldehyde. The reaction conditions are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: (S)-2-(4-Fluorophenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(4-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluorophenyl)propanal involves its interaction with various molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluorobenzaldehyde: Lacks the propyl chain, featuring only the fluorophenyl and aldehyde groups.
2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(S)-2-(4-Fluorophenyl)propanal is unique due to its chiral nature and the presence of both a fluorine atom and an aldehyde group
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |
InChI Key |
AANCPBXTNIZNIJ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
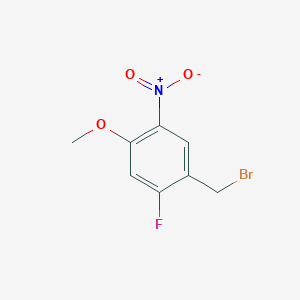
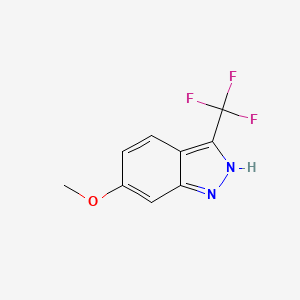
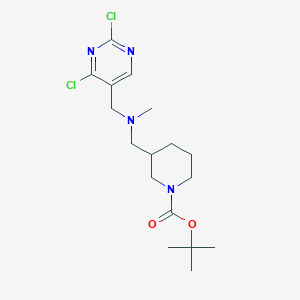
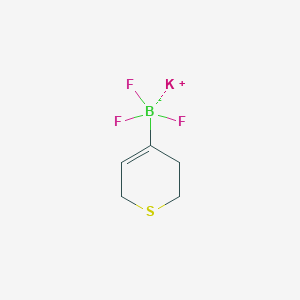

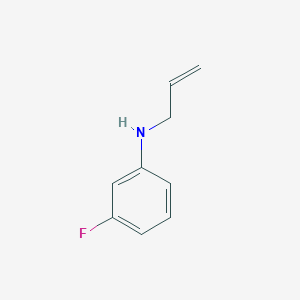
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)



